2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the second position and a 2,5-dimethyl-pyrrol-1-yl group at the fifth position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.
Introduction of the Chloro Group: Chlorination of the benzoic acid derivative is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the 2,5-dimethylpyrrole with the chlorinated benzoic acid derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzamide
- 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzyl alcohol
- 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzaldehyde
Uniqueness
2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(7-10)13(16)17/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKAGTWPRBWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-32-7 |
Source
|
Record name | 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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